N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide
Beschreibung
The compound N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The ethyl linker connects the thiazole moiety to a benzene sulfonamide group, which is further substituted with a fluorine atom at position 4 and a methyl group at position 2.
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2S2/c1-12-11-16(7-8-17(12)21)27(24,25)22-10-9-18-13(2)23-19(26-18)14-3-5-15(20)6-4-14/h3-8,11,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLYTABATPBALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a sulfonamide functional group along with a thiazole moiety. The presence of a 4-chlorophenyl group and a 4-fluoro-3-methylbenzene structure contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 410.84 g/mol |
| CAS Number | 866018-64-6 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have indicated that compounds similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide exhibit significant antitumor properties. For instance, related thiazole derivatives have shown potent inhibitory effects against various cancer cell lines.
Case Study: Thiazole Derivatives
A study reported the synthesis of thiazole derivatives that demonstrated antiproliferative activity with IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 cells. The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting the therapeutic potential of thiazole-based compounds in cancer treatment .
Enzyme Inhibition
The compound's structure suggests potential inhibitory activity against specific enzymes involved in cancer progression. For example, some sulfonamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which play crucial roles in tumorigenesis.
Table 2: Inhibitory Activity Against HDACs
| Compound | HDAC Target | IC50 Value (nM) |
|---|---|---|
| FNA | HDAC3 | 95.48 |
| N-{...} | HDAC1/2/3 | TBD |
Antiepileptic Activity
Thiazole derivatives have also been explored for their antiepileptic properties. In vivo studies demonstrated that certain thiazole-based compounds could significantly reduce seizure frequency in animal models, suggesting a neuroprotective effect .
The proposed mechanisms through which N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : By interfering with key enzymes involved in cellular proliferation.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
- Neuroprotective Effects : Modulating neurotransmitter systems to mitigate seizure activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-linked thiazole derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, substituent effects, and available data from screening studies.
Table 1: Structural and Molecular Comparison of Sulfonamide-Thiazole Derivatives
Key Observations
Substituent Effects on Molecular Weight :
- The target compound (422.95 g/mol) and its 4-methoxy analogue share identical molecular weights, highlighting the isosteric replacement of fluorine with methoxy without significant mass change .
- The amide analogue (336.88 g/mol) has a lower molecular weight due to the absence of the sulfonamide group and its associated substituents .
Electronic and Steric Influences: Fluorine vs.
Thiazole Core Modifications :
- Replacement of the 4-chlorophenyl group with 4-fluorophenyl (as in the third compound in Table 1) reduces steric bulk but increases polarity, which may influence solubility .
Functional Group Variations :
- The amide analogue (Table 1, last entry) lacks the sulfonamide group, resulting in reduced acidity and altered pharmacokinetic properties compared to sulfonamide-containing derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
